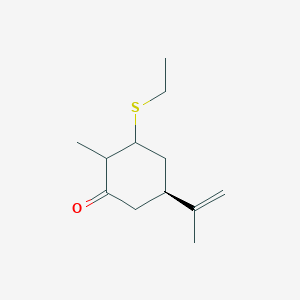
(5S)-3-(Ethylsulfanyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5S)-3-(Ethylsulfanyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a useful research compound. Its molecular formula is C12H20OS and its molecular weight is 212.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5S)-3-(Ethylsulfanyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an ethyl sulfanyl group and a cyclohexanone moiety, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with sulfur-containing groups have shown efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Compounds with similar functionalities have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of sulfur-containing compounds. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment .
Data Table: Summary of Biological Activities
| Activity | Target | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |
| Anticancer | A549 (Lung Cancer) | 20 µM |
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Membrane Disruption : The ethyl sulfanyl group may interact with lipid bilayers, compromising membrane integrity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in critical metabolic pathways in pathogens or cancer cells.
Properties
CAS No. |
898541-18-9 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
(5S)-3-ethylsulfanyl-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H20OS/c1-5-14-12-7-10(8(2)3)6-11(13)9(12)4/h9-10,12H,2,5-7H2,1,3-4H3/t9?,10-,12?/m0/s1 |
InChI Key |
UBPPPRWXMOMFBE-YZRBJQDESA-N |
Isomeric SMILES |
CCSC1C[C@H](CC(=O)C1C)C(=C)C |
Canonical SMILES |
CCSC1CC(CC(=O)C1C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















